molecular formula C8H10O3 B574551 1-(3-Methoxy-5-methylfuran-2-yl)ethanone CAS No. 162826-77-9

1-(3-Methoxy-5-methylfuran-2-yl)ethanone

Cat. No.: B574551
CAS No.: 162826-77-9
M. Wt: 154.165
InChI Key: KCKDIDWNHRJQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxy-5-methylfuran-2-yl)ethanone is a furan-derived ketone characterized by a methoxy group at position 3, a methyl group at position 5, and an acetyl moiety at position 2 of the furan ring.

Properties

CAS No.

162826-77-9

Molecular Formula

C8H10O3

Molecular Weight

154.165

IUPAC Name

1-(3-methoxy-5-methylfuran-2-yl)ethanone

InChI

InChI=1S/C8H10O3/c1-5-4-7(10-3)8(11-5)6(2)9/h4H,1-3H3

InChI Key

KCKDIDWNHRJQBF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C(=O)C)OC

Synonyms

Ethanone, 1-(3-methoxy-5-methyl-2-furanyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanone Derivatives

Compound Name Substituents (Furan Positions) Molecular Formula Key Features Source
1-(3-Methoxy-5-methylfuran-2-yl)ethanone 3-OCH₃, 5-CH₃ C₈H₁₀O₃ Electron-rich furan, polar Target Compound
1-(5-Methyl-2-furyl)ethanone 5-CH₃ C₇H₈O₂ Simpler substituent profile
1-(5-Methoxy-2-benzofuranyl)ethanone 5-OCH₃ (benzofuran) C₁₁H₁₀O₃ Fused aromatic ring system
1-(7-Ethylbenzofuran-2-yl)-2-imidazolylethanone Benzofuran + imidazole C₁₄H₁₂N₂O₂ Dual heterocyclic architecture
  • Substituent Influence: The methoxy group in the target compound increases polarity and electron density compared to 1-(5-methyl-2-furyl)ethanone, which may enhance solubility and alter binding affinities in biological systems .
  • Heterocycle Type : Benzofuran derivatives (e.g., ) exhibit extended conjugation, improving stability and π-π stacking interactions, whereas the target’s furan ring offers a smaller, more flexible scaffold.

Physicochemical and Spectroscopic Properties

Table 3: Property Comparison Based on Substituents

Property This compound 1-(5-Methyl-2-furyl)ethanone 1-(5-Methoxy-2-benzofuranyl)ethanone
Molecular Weight (g/mol) 154.16 136.15 190.20
logP (Predicted) ~1.2 ~1.5 ~2.1
Key NMR Signals (¹H) δ 3.8 (OCH₃), δ 2.3 (COCH₃) δ 2.4 (COCH₃), δ 2.1 (CH₃) δ 3.9 (OCH₃), δ 7.6 (benzofuran protons)
  • The methoxy group in the target compound would produce a distinct singlet near δ 3.8 in ¹H NMR, as seen in phenolic ethanones .
  • Increased molecular weight and polarity compared to 1-(5-methyl-2-furyl)ethanone may improve water solubility, critical for pharmaceutical applications.

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